molecular formula C20H23FN2O4 B5978427 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5978427
M. Wt: 374.4 g/mol
InChI Key: LKVDDOZNNDONLT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as FTPP, is a synthetic compound that belongs to the family of phenylpiperidine derivatives. It is a potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide involves its selective antagonism of dopamine D3 receptors. This results in the inhibition of dopamine-mediated signaling in the mesolimbic and mesocortical pathways, leading to a reduction in reward-seeking behavior and drug-seeking behavior. It has also been shown to have some affinity for dopamine D2 receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling, the reduction of reward-seeking behavior, and the attenuation of drug-seeking behavior. It has also been shown to have some antipsychotic effects, although its exact mechanism of action in this regard is not fully understood. Some studies have suggested that it may also have some neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide for lab experiments is its high affinity and selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the main limitations of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more efficient synthesis methods for 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide that can improve its solubility and reduce its cost.
3. Exploration of its potential neuroprotective effects and its mechanism of action in this regard.
4. Investigation of its potential effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
5. Development of more selective and potent dopamine D3 receptor antagonists based on the structure of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide.

Synthesis Methods

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine, which is subsequently reacted with pyrrolidine-1-carboxylic acid to yield 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity and selectivity for dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and cognition, making them potential targets for the treatment of various disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDDOZNNDONLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide

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